3-(氯甲基)喹啉

描述

Synthesis Analysis

The synthesis of 3-(Chloromethyl)quinoline derivatives often involves strategic functionalization of the quinoline nucleus. A notable method is the use of 1,3-dipolar cycloaddition (click chemistry) to achieve derivatives with significant antifungal and antibacterial activity (Kategaonkar et al., 2010). Another approach involves a three-step one-pot synthesis from readily available precursors, showcasing the versatility and accessibility of these compounds for further functionalization (Li et al., 2017).

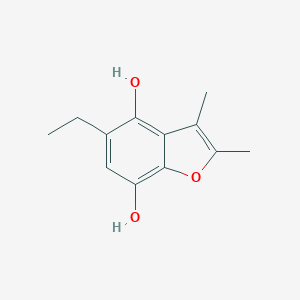

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)quinoline derivatives has been extensively studied, revealing insights into their conformational and crystallographic properties. X-ray crystallography has provided detailed information on the molecular geometry, showing planarity and intramolecular interactions that contribute to the stability and reactivity of these compounds (Kant et al., 2010).

Chemical Reactions and Properties

3-(Chloromethyl)quinoline exhibits a wide range of chemical reactivity, allowing for the synthesis of diverse functionalized derivatives. These reactions include nucleophilic substitution, cycloadditions, and electrophilic aromatic substitution, demonstrating the compound's versatility as a synthetic intermediate (Meth-Cohn et al., 1981).

Physical Properties Analysis

The physical properties of 3-(Chloromethyl)quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various domains. These properties are influenced by the specific substituents and structural modifications, which can be tailored to achieve desired outcomes (Ghosh et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the application of 3-(Chloromethyl)quinoline derivatives in synthesis and drug design. Detailed studies using techniques such as NMR, IR spectroscopy, and computational chemistry provide insights into these properties, guiding the development of new compounds with optimized characteristics (Wazzan et al., 2016).

科学研究应用

喹啉衍生物的合成

3-(氯甲基)喹啉:是合成各种喹啉衍生物的关键中间体。 这些衍生物由于存在于众多合成和天然化合物中而具有重要意义,这些化合物在医药、生物有机、农用化学和工业化学领域都有应用 . 该化合物的反应活性允许进行烷基化和环化等转化,从而产生具有潜在药理活性的新分子。

抗疟疾和抗菌剂

包括3-(氯甲基)喹啉衍生物在内的喹啉衍生物已被用于开发具有抗疟疾和抗菌特性的药物 . 喹啉的结构基序在氯喹和环丙沙星等药物中很常见,突出了这种化合物在药物发现和开发中的重要性。

第三代光伏

3-(氯甲基)喹啉的衍生物已在第三代光伏电池中找到应用 . 这些有机化合物因其光电特性而被利用,有助于开发更高效、更具成本效益的太阳能解决方案。

有机发光二极管 (OLED)

在电子领域,3-(氯甲基)喹啉衍生物用于 OLED 的发射层 . 它们在施加电流时发光的能力使其适合于显示和照明技术。

有机晶体管

喹啉衍生物也正在探索用于有机晶体管 . 它们的半导体性能对于开发柔性和轻量级电子设备非常有价值。

生物医学应用

正在进行关于3-(氯甲基)喹啉衍生物在生物医学应用中的使用的研究。 这些化合物由于其生物活性而被认为具有诊断和治疗技术的潜力 .

作用机制

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane function . The specific interactions of 3-(Chloromethyl)quinoline with its targets would depend on the nature of these targets.

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cell signaling, gene expression, or metabolic processes.

Action Environment

The action of 3-(Chloromethyl)quinoline can be influenced by various environmental factors, including the pH, temperature, and presence of other molecules in the environment . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

安全和危害

3-(Chloromethyl)quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The diversity in the pharmacological response of the quinoline system, including 3-(Chloromethyl)quinoline, has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

属性

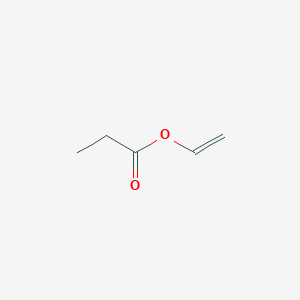

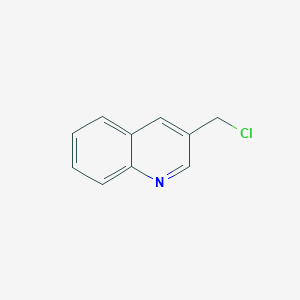

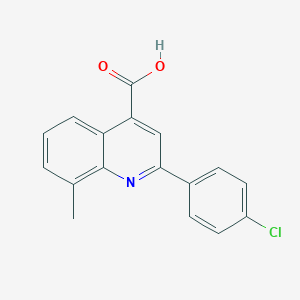

IUPAC Name |

3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOGFOBIDOVCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446369 | |

| Record name | 3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104325-51-1 | |

| Record name | 3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactive sites of 2-chloro-3-(chloromethyl)quinoline and how can these be utilized in synthesis?

A1: The 2-chloro-3-(chloromethyl)quinoline scaffold presents two reactive sites: the chlorine atoms at the 2 and 3-(chloromethyl) positions. These sites offer versatile handles for various chemical transformations. For instance, [] demonstrates a palladium-catalyzed domino Sonogashira coupling reaction where the chlorine at the 2-position is first substituted by a terminal alkyne. This is followed by dimerization, resulting in novel dimer quinolinium salts. Furthermore, [] highlights the reactivity of the 3-(chloromethyl) group. In this study, it reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of K2CO3 to afford novel dihydropyrimidothiazinoquinoline derivatives. These examples showcase the potential of this scaffold in constructing diverse and complex heterocyclic systems relevant to medicinal chemistry and materials science.

Q2: Can you provide a specific example of regioselective functionalization on the 2-chloro-3-(chloromethyl)quinoline scaffold?

A2: Yes, [] demonstrates the regioselective O-alkylation of the 2-chloro-3-(chloromethyl)quinoline scaffold. The study highlights the selective alkylation occurring at the oxygen atom of a hydroxyl group present in the molecule, leaving the chlorine atoms intact. This regioselectivity is crucial for further synthetic modifications and highlights the possibility of fine-tuning the reactivity of this scaffold for the preparation of specific target molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

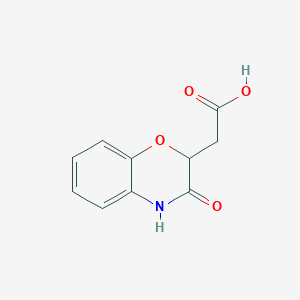

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)